molecular formula C8H15NO3 B2962397 Tert-butyl 3-aminooxetane-3-carboxylate CAS No. 1935635-11-2

Tert-butyl 3-aminooxetane-3-carboxylate

Cat. No.: B2962397
CAS No.: 1935635-11-2
M. Wt: 173.212
InChI Key: HINMFKGGHGZFKQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-aminooxetane-3-carboxylate typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates . The starting material, methyl 2-(oxetan-3-ylidene)acetate, is obtained through a series of reactions, including the Horner–Wadsworth–Emmons reaction and subsequent aza-Michael addition . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar reaction conditions could be employed on an industrial scale, with appropriate optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-aminooxetane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Products typically include ring-opened derivatives with various functional groups.

    Amidation: Products include amides formed from the reaction with amines.

Scientific Research Applications

Tert-butyl 3-aminooxetane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-aminooxetane-3-carboxylate involves its reactivity as an amphoteric molecule, bearing both nucleophilic and electrophilic sites . This dual reactivity allows it to participate in various chemical transformations, including annulation reactions and nucleophilic substitutions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its oxetane ring structure, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals.

Properties

IUPAC Name

tert-butyl 3-aminooxetane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-7(2,3)12-6(10)8(9)4-11-5-8/h4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINMFKGGHGZFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(COC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935635-11-2
Record name tert-butyl 3-aminooxetane-3-carboxylate
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